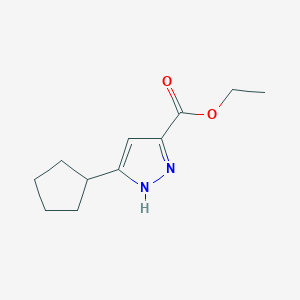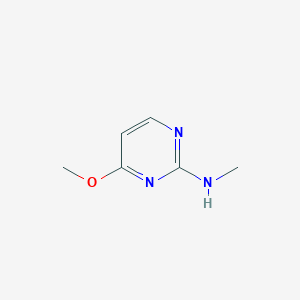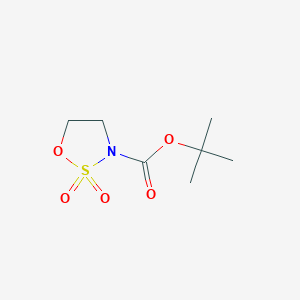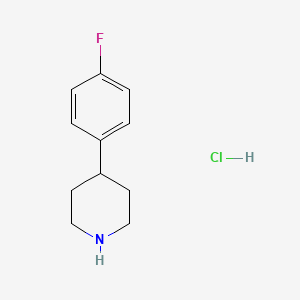
4-(4-Fluorophenyl)piperidine hydrochloride
Descripción general
Descripción
The compound "4-(4-Fluorophenyl)piperidine hydrochloride" is a derivative of piperidine with a fluorophenyl group attached to the nitrogen atom of the piperidine ring. This structure is a common motif in various psychotropic agents and is known for its neuroleptic activity. The presence of the fluorophenyl group is significant in the pharmacological properties of these compounds, as it can influence their potency and side effect profile .
Synthesis Analysis
The synthesis of compounds related to "4-(4-Fluorophenyl)piperidine hydrochloride" involves several steps, including the use of organoboron reagents and rhodium-catalyzed reactions. For instance, the asymmetric synthesis of 4-aryl-2-piperidinones, which are key intermediates for the synthesis of neuroleptic agents, has been achieved through the 1,4-addition of arylboron reagents to pyridinones using a chiral bisphosphine-rhodium catalyst . Additionally, the synthesis of neuroleptic agents like Fluspirilen and Penfluridol involves the rhodium-catalyzed hydroformylation of allyl or propargyl alcohol derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(4-Fluorophenyl)piperidine hydrochloride" has been studied using various techniques such as crystallography and DFT calculations. For example, a related compound with two fluorophenyl groups and a butyl group on a piperidine ring adopts a chair conformation, with the phenyl rings oriented equatorially and forming a dihedral angle of 72.1° . This conformational detail is crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
The chemical reactivity of "4-(4-Fluorophenyl)piperidine hydrochloride" and its derivatives is influenced by the presence of the fluorophenyl group, which can participate in various chemical reactions. The fluorine atom is a strong electron-withdrawing group that can affect the electrophilicity and nucleophilicity of the molecule, thereby influencing its reactivity in synthetic pathways and its interaction with biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(4-Fluorophenyl)piperidine hydrochloride" derivatives are characterized by their crystalline structure, solubility, and intermolecular interactions. For instance, the crystal structure of a related compound, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, is stabilized by intermolecular hydrogen bonds involving water molecules, which form chains along the crystal axis . These properties are essential for the formulation and bioavailability of pharmaceutical compounds.
Aplicaciones Científicas De Investigación
- Pharmaceutical Synthesis
- Application : “4-(4-Fluorophenyl)piperidine hydrochloride” is an important and valuable pharmaceutical intermediate . It’s used in the synthesis of various pharmaceutical products .
- Method : The compound is prepared by reacting a precursor compound with a fluorinating agent . The process involves several steps, including reduction and reaction with formaldehyde .
- Results : The compound is used in the manufacture of important medicinal products, such as paroxetine . Paroxetine is the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-(4-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPIXXSCUKTFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986186 | |
| Record name | 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)piperidine hydrochloride | |
CAS RN |
6716-98-9 | |
| Record name | 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluoro-phenyl)-piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



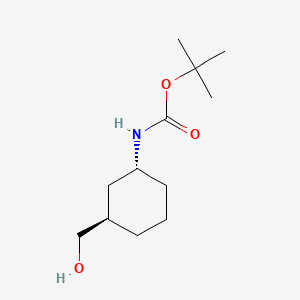
![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)
![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)
![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)


